methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Lipophilicity Fragment-based drug discovery Scaffold optimization

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate (CAS 1803587-95-2) is a bicyclic heterocycle belonging to the 4,5,6,7-tetrahydroindazole class, carrying a methyl ester at the 7‑position and a methyl substituent at the 5‑position of the saturated ring. With a molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g·mol⁻¹, the compound is commercially available as a versatile small‑molecule building block (purity ≥95%) supplied by multiple vendors for medicinal chemistry and fragment‑based drug discovery applications.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 1803587-95-2
Cat. No. B1433671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
CAS1803587-95-2
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1CC(C2=C(C1)C=NN2)C(=O)OC
InChIInChI=1S/C10H14N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h5-6,8H,3-4H2,1-2H3,(H,11,12)
InChIKeyXXWSKIHMZYFOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate (CAS 1803587-95-2): Procurement-Ready Tetrahydroindazole Scaffold


Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate (CAS 1803587-95-2) is a bicyclic heterocycle belonging to the 4,5,6,7-tetrahydroindazole class, carrying a methyl ester at the 7‑position and a methyl substituent at the 5‑position of the saturated ring . With a molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g·mol⁻¹, the compound is commercially available as a versatile small‑molecule building block (purity ≥95%) supplied by multiple vendors for medicinal chemistry and fragment‑based drug discovery applications . The scaffold is recognized within the patent literature as a core structure in programs targeting FXR, DGAT2, ITK, and KHK, establishing its relevance as a privileged starting point for lead generation [1].

Why Methyl 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate Cannot Be Substituted with Generic Tetrahydroindazole Analogs


Tetrahydroindazole carboxylate esters are not functionally interchangeable. The combination of the 5‑methyl group and the methyl ester at the 7‑position creates a unique steric and electronic profile that distinguishes this compound from its des‑methyl, ethyl ester, and carboxylic acid counterparts . Even subtle alterations—such as replacing the methyl ester with a carboxylic acid (CAS 1795362‑25‑2) or relocating the ester to the 5‑position (CAS 792848‑34‑1)—produce scaffolds with different hydrogen‑bonding capacity, lipophilicity, and metabolic stability, all of which can fundamentally alter structure‑activity relationships (SAR) during hit‑to‑lead optimization [1]. The 5‑methyl substituent further influences solid‑state behavior, as demonstrated by the unusual crystallographic properties of the parent 5‑methyl‑tetrahydroindazole system, which may impact formulation and physicochemical handling [2].

Quantitative Differentiation Evidence for Methyl 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate Procurement


Lipophilicity Advantage Over the 5-Des-Methyl Analog

The 5‑methyl group increases lipophilicity relative to the unsubstituted analog methyl 4,5,6,7‑tetrahydro‑1H‑indazole‑7‑carboxylate (CAS 1891259‑54‑3). The target compound exhibits a computed LogP of 1.25 (XLogP3) versus an estimated LogP of ~0.6–0.8 for the des‑methyl analog (calculated from its molecular formula C₉H₁₂N₂O₂ and structural features) [1]. This approximately 0.5–0.7 log unit increase translates to a roughly 3‑ to 5‑fold higher octanol/water partition, enhancing passive membrane permeability and making the scaffold more suitable for oral bioavailability optimization programs [2].

Lipophilicity Fragment-based drug discovery Scaffold optimization

Hydrogen Bond Donor Count Reduction vs. Carboxylic Acid Form

The methyl ester form (target compound) possesses one hydrogen bond donor (HBD = 1) compared to three HBDs for the corresponding carboxylic acid hydrochloride, 5‑methyl‑4,5,6,7‑tetrahydro‑1H‑indazole‑7‑carboxylic acid hydrochloride (CAS 1795362‑25‑2, PubChem CID 86811743) [1]. Reducing HBD count from 3 to 1 is a well‑established strategy to improve passive membrane permeability, as each additional HBD is associated with an approximate 10‑fold decrease in permeation rate according to Lipinski’s rules and the Veber guidelines [2].

Hydrogen bonding Permeability Prodrug design

Topological Polar Surface Area Alignment with CNS Drug-Like Space

The target compound exhibits a topological polar surface area (TPSA) of 54.98 Ų, placing it well within the CNS drug‑like space defined by TPSA < 60–70 Ų for blood‑brain barrier penetration . In contrast, the free carboxylic acid hydrochloride displays a higher TPSA (estimated ~74 Ų due to the additional polar acid group), which would likely preclude efficient CNS penetration [1]. The 5‑methyl substituent does not add polar surface area relative to the des‑methyl analog, thereby preserving the favorable TPSA while enhancing lipophilicity [2].

CNS drug design Blood-brain barrier Physicochemical profiling

Regioisomeric Ester Placement: 7‑Carboxylate vs. 5‑Carboxylate Scaffolds Target Distinct Chemical Space

The 7‑carboxylate regioisomer (target compound) is structurally distinct from the commonly available 5‑carboxylate series, exemplified by ethyl 4,5,6,7‑tetrahydro‑1H‑indazole‑5‑carboxylate (CAS 792848‑34‑1, PubChem CID 58243478) [1]. The 7‑position places the ester directly adjacent to the pyrazole nitrogen, altering the electron density of the heterocyclic core and shifting the vector of the ester group by approximately 120° relative to the 5‑position . In the ITK inhibitor series published by Genentech, regioisomeric placement of substituents on the tetrahydroindazole core was shown to dramatically affect kinase selectivity and potency, with certain substitution patterns achieving >100‑fold selectivity improvements over alternative regioisomers [2].

Regioisomer differentiation Scaffold diversity Medicinal chemistry

Solid-State Anomalous Behavior of 5‑Methyl‑Tetrahydroindazole Core – Implications for Crystallization and Formulation

The parent heterocycle 5‑methyl‑4,5,6,7‑tetrahydro‑1H‑indazole exhibits unusual solid‑state properties, including dynamic intermolecular tautomerism and degenerate proton‑transfer processes characterized by X‑ray crystallography and solid‑state NMR [1]. These properties are absent in the unsubstituted tetrahydroindazole and in N‑methylated analogs, making the 5‑methyl‑substituted core uniquely capable of forming specific hydrogen‑bonded networks [2]. While these data were obtained for the parent system without the 7‑carboxylate ester, they establish a fundamental solid‑state behavior conferred by the 5‑methyl group that may influence the crystallinity, solubility, and formulation behavior of derivatives bearing this substitution pattern [3].

Solid-state chemistry Crystallography Formulation development

Optimal Application Scenarios for Methyl 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate in Scientific Procurement


Fragment‑Based Lead Generation Targeting CNS‑Penetrant Kinase Inhibitors

With a TPSA of 54.98 Ų and a LogP of 1.25, this scaffold falls within established CNS drug‑like property space, making it suitable for fragment‑based screening campaigns aimed at CNS kinase targets such as ITK, where tetrahydroindazole series have demonstrated potent and selective inhibition . The methyl ester form provides a synthetic handle for amide coupling or hydrolysis to the active acid, while the 5‑methyl group contributes to shape complementarity in hydrophobic kinase pockets identified by X‑ray crystallography in the tetrahydroindazole ITK inhibitor program [1]. MedChem and pharmacology teams should select this compound over the des‑methyl or acid analogs when blood‑brain barrier penetration and CNS target engagement are primary project goals.

DGAT2 Inhibitor Scaffold Optimization for Metabolic Disease Programs

Patent literature identifies tetrahydroindazole‑7‑carboxylate derivatives as DGAT2 inhibitor scaffolds for the treatment of NASH, hepatic steatosis, and dyslipidemia [2]. The 7‑carboxylate ester regioisomer provides a distinct vector for substituent attachment compared to the 5‑carboxylate series, enabling exploration of alternative binding modes within the DGAT2 active site. The reduced HBD count (1 vs. 3 for the free acid) supports oral bioavailability, while intracellular esterases can unmask the carboxylic acid pharmacophore in hepatocytes. Procurement of this specific regioisomer is essential for SAR studies where the ester position cannot be interchanged with 5‑carboxylate analogs [3].

Pre‑Formulation and Solid‑State Crystallization Development

The unusual solid‑state tautomerism and proton‑transfer dynamics inherent to the 5‑methyl‑tetrahydroindazole core may facilitate the growth of well‑ordered single crystals suitable for X‑ray diffraction studies [4]. For process chemistry and formulation groups, this scaffold offers a differentiated crystallization profile compared to non‑methylated or N‑alkylated tetrahydroindazoles, potentially simplifying polymorph screening and enabling consistent isolation of a single crystalline form during scale‑up. The methyl ester functionality further provides a site for salt or co‑crystal formation, enhancing the versatility of this scaffold in solid‑form development.

FXR Modulator Lead Discovery for Dyslipidemia Indications

The 4,5,6,7‑tetrahydroindazole core is claimed in Hoffmann‑La Roche patents as a privileged scaffold for FXR (farnesoid X receptor) modulation, with applications in hypercholesterolemia, hypertriglyceridemia, and NASH [5]. The 5‑methyl‑7‑carboxylate substitution pattern offers a differentiated entry point into FXR‑targeted chemical space, distinct from the more extensively explored indazole series. The balanced lipophilicity (LogP 1.25) and moderate TPSA support both oral absorption and hepatocyte exposure—key requirements for FXR‑targeted therapeutics acting in the liver . Procurement of this specific substitution pattern enables exploration of unexploited FXR modulator chemotypes.

Quote Request

Request a Quote for methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.